N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with dichlorophenyl and ethylthio groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
- N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
- N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzoic acid
Uniqueness
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the dichlorophenyl and ethylthio groups with the oxadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-25-14-6-4-3-5-11(14)15(23)20-17-22-21-16(24-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADPRXOJLAVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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